molecular formula C14H19FN2O2S B3015630 1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034487-42-6

1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No. B3015630
CAS RN: 2034487-42-6
M. Wt: 298.38
InChI Key: WMECDZANXSIXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B cell receptor signaling.

Scientific Research Applications

Enzyme Inhibition and Antioxidant Activity

Research on similar urea derivatives has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for nerve function and signaling. This suggests potential applications in neurodegenerative diseases like Alzheimer's. Moreover, some derivatives exhibit strong antioxidant properties, indicating their potential in combating oxidative stress-related disorders (Kurt et al., 2015).

Molecular Structure and Physical Properties

The molecular structure and properties of related compounds have been extensively studied. For example, studies on molecules with fluorophenyl groups have helped in understanding their vibrational wavenumbers, geometrical parameters, and stability. Such information is crucial in designing drugs and materials with specific characteristics (Mary et al., 2014).

Antimicrobial Activity

Urea derivatives with fluorophenyl groups have shown promising antimicrobial properties. This opens up possibilities for their use in developing new antibiotics or antiseptics, particularly against resistant strains of bacteria and fungi (Haranath et al., 2007).

Potential in Treating Eating Disorders

Research into orexin-1 receptor mechanisms, involving compounds with structural similarities, has indicated potential applications in treating binge eating and other compulsive eating disorders. This area of research could lead to new treatments for these conditions (Piccoli et al., 2012).

Antiviral Properties

Some urea derivatives have demonstrated significant activity against viruses like the smallpox vaccine virus. This suggests that they could be used in developing antiviral medications for diseases caused by similar pathogens (Selivanov et al., 2017).

Applications in Organic Synthesis

Compounds with fluorophenyl and urea groups have been used in various organic synthesis processes, indicating their utility as intermediates in the synthesis of more complex molecules (Smith et al., 2013).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMECDZANXSIXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.